molecular formula C21H28N6O3S2 B029113 Desmethyl Thiosildenafil CAS No. 479073-86-4

Desmethyl Thiosildenafil

Cat. No. B029113
CAS RN: 479073-86-4
M. Wt: 476.6 g/mol
InChI Key: VMDTWBKYCKLNLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desmethyl Thiosildenafil is a compound with the molecular formula C21H28N6O3S2 . It is used for scientific research and development . It is not intended for use in humans or animals .


Molecular Structure Analysis

Desmethyl Thiosildenafil has a molecular weight of 476.62 . The molecular structure of sildenafil, which Desmethyl Thiosildenafil is structurally similar to, mimics that of cyclic guanosine monophosphate (cGMP) .

Scientific Research Applications

Epigenetic Toxicological Mechanisms

Desmethyl Thiosildenafil, a metabolite of Sildenafil, has been studied for its potential epigenetic toxicological mechanisms . Several studies have suggested that it can alter the epigenetic marks on DNA, potentially leading to changes in gene expression and cellular behavior . This could have far-reaching effects on human health and development .

Environmental Impact

There is a need for increased knowledge on the environmental impact of Desmethyl Thiosildenafil . If it were to enter the environment and accumulate in organisms, it could potentially disrupt normal metabolic processes and have unintended effects .

Quantification in Human Plasma

Desmethyl Thiosildenafil can be quantified in human plasma using liquid chromatography-tandem mass spectrometry (LC–MS/MS) . This method is used for simultaneous quantification of sildenafil and its metabolite Desmethyl Thiosildenafil .

Bioequivalence Study

The LC–MS/MS method has been applied to a bioequivalence study, which is crucial in determining whether different formulations of a drug have the same biological effect .

Drug Metabolism Study

Desmethyl Thiosildenafil, as a metabolite of Sildenafil, can be used in drug metabolism studies. Understanding how Sildenafil is metabolized into Desmethyl Thiosildenafil can provide insights into the drug’s pharmacokinetics .

Potential Therapeutic Applications

While the therapeutic applications of Desmethyl Thiosildenafil are not yet fully understood, the fact that it is a metabolite of Sildenafil, a drug used to treat erectile dysfunction (ED), suggests potential therapeutic applications. Further research is needed to explore these possibilities .

Safety And Hazards

Desmethyl Thiosildenafil is intended for use only in scientific research and development, and not for use in humans or animals . It is classified as a skin irritant (Category 2), an eye irritant (Category 2A), and may cause respiratory irritation (Category 3) .

properties

IUPAC Name

5-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O3S2/c1-4-6-16-18-19(26(3)25-16)21(31)24-20(23-18)15-13-14(7-8-17(15)30-5-2)32(28,29)27-11-9-22-10-12-27/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDTWBKYCKLNLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436111
Record name Desmethyl Thiosildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethyl Thiosildenafil

CAS RN

479073-86-4
Record name Desmethylthiosildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479073864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethyl Thiosildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESMETHYLTHIOSILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR6TSW7UDN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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